molecular formula C13H16N4O2 B020068 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one CAS No. 57075-34-0

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one

Cat. No. B020068
CAS RN: 57075-34-0
M. Wt: 260.29 g/mol
InChI Key: YLVZOEKLCUJRSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-one derivatives involves multi-step chemical reactions, starting with specific key intermediates. For example, the synthesis of similar compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, has been described to involve the conversion of key intermediates through treatments like N,N-dimethylformamide--thionyl chloride and subsequent hydrogenolysis (Grivsky et al., 1980). These methods highlight the general approach to synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structure of pyrimidin-4(3H)-one derivatives has been elucidated using techniques such as X-ray analysis. For instance, 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives were confirmed by X-ray analysis, demonstrating the effectiveness of such methods in determining the structure of complex organic compounds (Jianchao Liu, H. He, M. Ding, 2007).

Scientific Research Applications

Hydrogen-bonding Patterns and Structural Analysis

Research on compounds similar to 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one, such as 2,4-diaminopyrimidines, has focused on understanding hydrogen-bonding patterns and structural characteristics. For example, studies on trimethoprim picolinate and related compounds have detailed the hydrogen-bonding interactions and crystal structures, providing insights into the molecular foundations of their activities and potential applications in designing drugs with specific target interactions (Hemamalini, Muthiah, & Lynch, 2006).

Synthesis of Novel Derivatives

The synthetic versatility of pyrimidine derivatives allows for the creation of a broad range of compounds with varied biological activities. Research into the synthesis of novel 2-substituted thieno and pyrido pyrimidin-4(3H)-one derivatives, for instance, has yielded new molecules through aza-Wittig reactions, highlighting the potential for discovering compounds with enhanced pharmacological profiles (Liu, He, & Ding, 2007).

Antiviral and Antitumor Activity

The exploration of antiviral and antitumor activities of pyrimidin-4(3H)-one derivatives represents a significant area of research. Investigations into the reactions of 5,6-diaminopyrimidin-4(3H)-one derivatives have identified compounds with promising in vitro antiviral activity. These studies contribute to the ongoing search for effective treatments against various viral infections and cancer types (Molina, Cobo, Sánchez, Nogueras, & Clercq, 1999).

Photooxygenation and Chemical Transformations

Research into the photooxygenation of diamino pyrimidines has led to the discovery of new chemical transformations, producing compounds like triazinyl ketones and dihydropyrimidinones. These findings not only expand the chemical repertoire of pyrimidine modifications but also open new pathways for synthesizing compounds with potential biological and industrial applications (Oppenländer, Pfoertner, & Schönholzer, 1988).

Inhibitors of Folate Metabolizing Enzymes

The synthesis of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives as inhibitors of folate metabolizing enzymes exemplifies the application of pyrimidine derivatives in medicinal chemistry. These compounds have been evaluated as potential inhibitors of enzymes critical to folate metabolism, highlighting the role of pyrimidine derivatives in developing new therapeutic agents (Gangjee, Wang, Queener, & Kisliuk, 2006).

properties

IUPAC Name

4,5-diamino-2-(2-propoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZOEKLCUJRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482605
Record name 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one

CAS RN

57075-34-0
Record name 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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